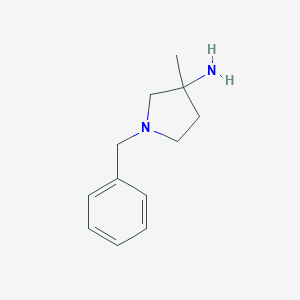

1-Benzyl-3-methylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZNKWUBDUKXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441024 | |

| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-76-1 | |

| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Mechanistic Investigations of 1 Benzyl 3 Methylpyrrolidin 3 Amine Analogues

Exploration of Pharmacological Activities

Modulatory Effects on Ion Channels (e.g., Voltage-Gated Sodium Channels, NaV1.6)

Analogues of 1-benzyl-3-methylpyrrolidin-3-amine, as part of the broader class of benzylpyrrolidine derivatives, have been investigated for their ability to modulate ion channel activity. The pyrrolidine (B122466) scaffold is recognized for its presence in compounds targeting various ion channels. nih.govscienceopen.com Some pyrrolidine derivatives are known to act on voltage-gated sodium channels (VGSCs), which play a crucial role in neuronal excitability. google.com The mechanism often involves the stabilization of hyperexcited neurons by suppressing the propagation of excitatory impulses through the inhibition of these channels. pnrjournal.com

For instance, certain newer anticonvulsant agents function by reducing neuronal excitability through the inactivation of voltage-gated sodium channels or the inhibition of T-type calcium channels. pnrjournal.com While direct data on this compound itself is limited in this context, related structures have been noted for their potential ion channel interactions. This suggests that the benzylpyrrolidine core could serve as a valuable framework for developing novel ion channel modulators.

Monoamine Reuptake Inhibition Profiling (Serotonin, Noradrenaline, Dopamine)

A significant area of investigation for benzylpyrrolidine analogues has been their activity as monoamine reuptake inhibitors. These compounds have shown potential in selectively modulating the levels of key neurotransmitters in the synaptic cleft.

A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogues were identified as selective dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov This dual activity is a sought-after profile for the development of antidepressant medications. Similarly, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been described as potent dual 5-HT and NA reuptake inhibitors with good selectivity over the dopamine (B1211576) (DA) transporter. frontiersin.org

Conversely, other analogues have demonstrated selective activity against the dopamine transporter. A notable example is cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), which acts as a potent and selective antagonist of the dopamine D1 receptor. This compound was found to be a potent inhibitor of dopamine-sensitive adenylate cyclase with a Ki value of 3.0 nM.

Studies on structurally related 4-benzylpiperidine (B145979) carboxamides have provided insights into the structural requirements for shifting from a dual serotonin/norepinephrine reuptake inhibitor (SNRI) to a triple reuptake inhibitor (TRI) that also includes dopamine. google.com The length of a linker chain and substituents on the aromatic ring were found to be critical in determining the selectivity and potency of inhibition for each monoamine transporter. google.com

Table 1: Monoamine Reuptake Inhibition for Selected Benzylpyrrolidine Analogues

This table is interactive. You can sort and filter the data.

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Serotonin (5-HT) & Noradrenaline (NA) | Selective dual reuptake inhibition achieved. | nih.gov |

| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin (5-HT) & Noradrenaline (NA) | Potent dual reuptake inhibitors with good selectivity over dopamine (DA). | frontiersin.org |

| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) derivative (YM-09151-2) | Dopamine D1 Receptor | Potent and selective antagonist. |

Enzyme Inhibition Studies (e.g., Deubiquitinating Enzymes, Poly(ADP-ribose) Polymerase (PARP))

The benzylpyrrolidine scaffold has been utilized in the design of inhibitors for a variety of enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Patents have disclosed the use of 1-benzylpyrrolidin-3-amine (B101318) as a key intermediate in the synthesis of quinazolinone derivatives that act as inhibitors of PARP14, an enzyme implicated in cancer. google.comgoogle.comgoogleapis.com Furthermore, other research has described the synthesis of benzimidazole (B57391) carboxamides containing a pyrrolidine nucleus that function as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair. nih.gov

Other Enzyme Targets: Derivatives of 1-benzylpyrrolidin-3-amine have also been employed to create inhibitors for other enzyme classes. One study reported the development of a potent MALT1 paracaspase inhibitor, where the pyrrolidine moiety was found to be well-tolerated and modestly increased activity. ibs.re.kr In the field of Alzheimer's disease research, 1-benzylpyrrolidin-3-amine-based compounds have been designed as butyrylcholinesterase (BuChE) inhibitors. researchgate.net Additionally, related pyrrolidine derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are important antibacterial targets, and glutaminyl cyclase, an enzyme involved in the formation of pyroglutamate (B8496135) residues found in amyloid-β peptides. google.comfrontiersin.org

Nootropic and Neuroprotective Potential

Analogues based on the benzylpyrrolidine structure have shown promise as cognitive enhancers and neuroprotective agents. A key example is nebracetam, chemically known as 4-(aminomethyl)-1-benzylpyrrolidine-2-one. This compound is a nootropic agent that is reported to improve learning and memory. Its mechanism is thought to involve the enhancement of cholinergic neurotransmission, as it has been shown to increase acetylcholine (B1216132) release from presynaptic nerve terminals. researchgate.net

The broader class of racetams, which are characterized by a 2-oxopyrrolidine ring, have been studied for their nootropic and potential neuroprotective effects, particularly in the context of dementia and post-stroke recovery. researchgate.net Furthermore, other complex molecules incorporating a benzylpyrrolidine moiety, such as certain tryptanthrin (B1681603) derivatives, are being investigated for their neuroprotective properties. mdpi.com

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity: The benzylpyrrolidine framework has been incorporated into molecules with significant anti-inflammatory properties. For example, tryptanthrin derivatives synthesized with a 1-benzylpyrrolidin-3-amine base demonstrated good anti-inflammatory activity in an adjuvant-induced arthritis rat model. mdpi.com These compounds were shown to inhibit the production of nitric oxide (NO) and other inflammatory factors. mdpi.com The broader pyrrolidine class of compounds has also been associated with anti-inflammatory effects, including the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nih.govfrontiersin.org

Antimicrobial Activity: Several studies have explored the antimicrobial potential of benzylpyrrolidine derivatives. frontiersin.org 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives have been tested for their antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. frontiersin.org Another study detailed 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives that inhibit DNA gyrase and topoisomerase IV, showing activity against various bacterial strains. frontiersin.org While some N-benzylpyrrolidine derivatives have exhibited weaker antimicrobial effects, the scaffold is considered a viable starting point for the development of new antibacterial and antifungal agents. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of these analogues and their biological activity (SAR) or properties (SPR) is crucial for designing more effective and selective compounds.

In the context of monoamine reuptake inhibitors, specific structural features have been identified as key determinants of activity. For 4-benzylpiperidine carboxamides, a two-carbon linker between the amine and the benzylpiperidine core was found to confer much higher potency for dopamine reuptake inhibition compared to a three-carbon linker. google.com Aromatic substituents also play a critical role; for instance, a biphenyl (B1667301) group favored serotonin transporter (SERT) inhibition, whereas a diphenylacetyl group was highly correlated with dopamine transporter (DAT) inhibition. google.com

For N-benzylpyrrolidine derivatives designed as multi-target agents for Alzheimer's disease, SAR studies have suggested that introducing electron-withdrawing groups at the terminal phenyl moiety leads to excellent inhibitory potential against targets like acetylcholinesterase. researchgate.net

In the development of MALT1 inhibitors, the inclusion of a pyrrolidine ring attached to the core naphthoquinone structure was well-tolerated and led to a modest increase in inhibitory activity compared to other cyclic amines like morpholine (B109124) or piperidine. ibs.re.kr This highlights how the specific geometry and properties of the pyrrolidine ring can favorably influence binding to a biological target.

Impact of Pyrrolidine Ring Substituents on Biological Potency and Selectivity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the pyrrolidine ring. Systematic modifications have been shown to modulate potency and selectivity for various receptors, including histamine (B1213489) H3 and dopamine D2 receptors. nih.govnih.gov

The pyrrolidine scaffold offers a versatile platform where the choice of substituents can control the ring's conformation, which in turn affects pharmacological efficacy. patsnap.com For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring conferred better in vitro potency. patsnap.com The substitution pattern on other parts of the molecule, working in concert with the pyrrolidine core, also plays a critical role. In a series of potent dopamine D-2 receptor antagonists based on a N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide scaffold, the nature of the aromatic substituents was a key determinant of potency. nih.gov Salicylamides with a 5,6-dimethoxy substitution and benzamides with a 2,3-dimethoxy pattern were found to be particularly potent, exhibiting IC50 values around 1 nM for the inhibition of [3H]spiperone binding to rat striatal dopamine D-2 receptors. nih.gov

In the development of novel, non-imidazole antagonists for the histamine H(3) receptor, systematic modification of the substituents on an aminopyrrolidine moiety led to compounds with high affinity and selectivity. nih.gov This highlights a research strategy where the pyrrolidine ring is a central element for optimization.

Below is a table summarizing the impact of various substituents on the biological activity of pyrrolidine-based compounds from different studies.

| Compound Series | Substituent Modification | Observed Impact on Biological Activity | Target Receptor | Reference |

| Pyrrolidine Sulfonamides | Fluorophenyl at C3-position | Better in vitro potency | Not Specified | patsnap.com |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | 2,3-Dimethoxy on benzamide | High potency (IC50 ~1 nM) | Dopamine D2 | nih.gov |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 5,6-Dimethoxy on salicylamide (B354443) | High potency (IC50 ~1 nM) | Dopamine D2 | nih.gov |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 3-Bromo-5,6-dimethoxy on salicylamide | Very potent across multiple side chain types | Dopamine D2 | nih.gov |

| Aminopyrrolidine Derivatives | Systematic modification of ring substituents | High affinity and selectivity | Histamine H3 | nih.gov |

Stereochemical Influence on Pharmacological Efficacy and Receptor Binding

Stereochemistry is a critical factor governing the pharmacological profile of chiral pyrrolidine derivatives. The spatial orientation of substituents can dictate the binding mode to target proteins, leading to significant differences in efficacy between stereoisomers. patsnap.com

A prominent example of this stereochemical influence is seen in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides developed as dopamine D-2 receptor antagonists. The investigation revealed that the potent antagonist activity was confined to the R-enantiomer, a finding confirmed by X-ray crystallography of one of the compounds. nih.gov This is in contrast to related N-ethyl or N-allyl derivatives where such strict stereoselectivity was not observed. nih.gov This underscores that the interaction between the benzyl (B1604629) group on the pyrrolidine nitrogen and the receptor binding pocket is highly dependent on the stereocenter at the 2-position of the pyrrolidine ring.

Furthermore, the conformation of the pyrrolidine ring itself, often described as having Cγ-exo and Cγ-endo envelope conformers, can be controlled by the stereochemistry of its substituents. patsnap.com This control over the three-dimensional shape of the molecule is fundamental to achieving optimal interactions with the chiral environment of a receptor binding site. For instance, a cis-3,4-diphenylpyrrolidine scaffold can adopt a "U-shape" conformation that is beneficial for inverse agonistic activity at the RORγt receptor. patsnap.com

Design Principles for Optimizing Bioactivity and Reducing Liabilities

The design of novel analogues of this compound with improved properties is guided by several key principles aimed at maximizing biological activity while minimizing potential liabilities, such as poor metabolic stability.

One fundamental principle involves the strategic use of substituents to control the conformation of the pyrrolidine ring. As the ring is not planar, its puckering can be influenced by inductive and stereoelectronic effects of substituents, which in turn impacts pharmacological efficacy. patsnap.com

The design of sulfonamide derivatives of pyrrolidine as anti-diabetic agents also highlights the importance of rational drug design, where compounds are specifically synthesized to target enzymes like dipeptidyl peptidase-IV (DPP-IV). wikipedia.org In this context, optimizing the interaction with the target enzyme through molecular modeling and synthesis of a focused library of compounds is a key principle.

Mechanistic Insights into Biological Interactions

Understanding how these compounds interact with their molecular targets and affect cellular processes is crucial for their development as therapeutic agents.

Molecular Target Engagement and Binding Modes

The specific interactions between a ligand and its receptor determine its affinity and efficacy. For analogues of this compound, studies have provided insights into their binding modes.

In the case of potent dopamine D-2 antagonists, X-ray crystallography of one derivative revealed a solid-state conformation where the 4-fluorobenzyl group is folded over the salicylamide moiety. nih.gov This suggests a specific, compact conformation is adopted to fit within the receptor's binding pocket.

Cellular Pathways and Signaling Cascades

Analogues of this compound often target G-protein coupled receptors (GPCRs), such as dopamine D2 and histamine H3 receptors, thereby modulating downstream signaling pathways.

Dopamine D2 Receptor Antagonism: Dopamine D2 receptors are coupled to Gαi/o proteins. wikipedia.orgnih.gov When activated by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov By blocking these receptors, D2 antagonists prevent this inhibition, thus modulating the activity of cAMP-dependent protein kinase A (PKA) and other downstream effectors. patsnap.comfrontiersin.org This blockade of dopamine signaling is the primary mechanism for the therapeutic effects of antipsychotic drugs in conditions thought to involve dopamine hyperactivity. patsnap.com D2 receptor activation can also trigger G-protein-independent signaling through pathways involving β-arrestin. nih.gov

Histamine H3 Receptor Antagonism: The histamine H3 receptor is also a Gαi/o-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. nih.govwikipedia.org It also functions as a heteroreceptor, controlling the release of other neurotransmitters like acetylcholine, dopamine, and serotonin. wikipedia.orgnih.gov H3 receptor antagonists, or inverse agonists, block the constitutive activity of the receptor, leading to an increase in the release of these neurotransmitters. nih.govwikipedia.org This enhanced neurotransmitter release can modulate various signaling cascades, including the adenylate cyclase/PKA pathway and the Akt/glycogen synthase kinase (GSK)-3β axis. nih.gov This mechanism is being explored for its potential in treating cognitive disorders. nih.govnih.gov

In Vitro Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profiles

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro assays are essential for early assessment of metabolic stability and inhibition of cytochrome P450 (CYP) enzymes. nih.gov

The metabolism of N-benzyl-substituted amines has been investigated. For the tertiary aniline (B41778) N-benzyl-N-methylaniline, in vitro studies with rat liver microsomes showed that N-dealkylation to the secondary amine was a major metabolic reaction, while the corresponding amide or N-oxide metabolites were not formed. researchgate.net The P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine was found to generate multiple metabolites, including cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde. wikipedia.org These studies indicate that the N-benzyl group is susceptible to metabolic transformation by CYP enzymes.

Efforts to improve metabolic stability often involve structural modifications. For a series of antimycobacterial phenylalanine amides, it was observed that the compounds were rapidly degraded in microsomal suspensions. nih.gov To address this, analogues were synthesized with methyl or fluoro substituents near the amide bonds to provide steric shielding. nih.gov This strategy proved successful in improving microsomal stability for some derivatives. nih.gov

The potential for CYP inhibition is another key consideration. Inhibition of CYP enzymes is a common cause of drug-drug interactions. genome.jp CYP inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). genome.jp Mechanism-based inhibition is of particular concern as it involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme. genome.jp Assessing the inhibitory profile of new chemical entities against major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) is a standard part of preclinical drug development. frontiersin.org

Below is a table summarizing findings related to the metabolic stability of related compounds.

| Compound/Series | In Vitro System | Key Metabolic Finding | Implication | Reference |

| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Microsomal suspensions | Rapid degradation | Poor metabolic stability is a liability | nih.gov |

| Sterically shielded AAPs | Microsomal suspensions | Improved stability with fluoro or methyl shielding | Design strategy to reduce metabolic liability | nih.gov |

| N-benzyl-N-methylaniline | Rat liver microsomes | Major pathway is N-dealkylation | N-benzyl group is a site of metabolism | researchgate.net |

| N-benzyl-N-cyclopropylamine | P450 in vitro | Formation of multiple oxidation products | Complex metabolism via hydrogen abstraction | wikipedia.org |

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Methylpyrrolidin 3 Amine

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between them is primarily dictated by the availability of structural information about the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) that bind to it have been identified. This approach is founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For 1-Benzyl-3-methylpyrrolidin-3-amine, if its biological activity were known but its target were not, LBDD methods such as pharmacophore modeling could be used. A pharmacophore model would be generated based on the structural features of a series of active analogues, identifying the essential steric and electronic features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions (like the benzyl (B1604629) group), and charged/ionizable groups (the amine). This model then serves as a 3D query to screen large compound libraries for new molecules with different chemical scaffolds but the same essential features.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target macromolecule (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. SBDD aims to design ligands that fit precisely into the target's binding site, maximizing favorable interactions and, consequently, biological activity. researchgate.netnih.gov If the target for this compound were identified, SBDD would involve analyzing the topology and chemical environment of the binding pocket. The benzyl group could be optimized to form hydrophobic or pi-stacking interactions with aromatic residues, while the amine group could form crucial hydrogen bonds or salt bridges. The stereochemistry of the methyl-substituted carbon on the pyrrolidine (B122466) ring would be critical for achieving optimal orientation and avoiding steric clashes within the binding site. nih.gov

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a cornerstone of structure-based drug design, computationally predicting the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net This technique is instrumental for both identifying potential biological targets and estimating the strength of the interaction, or binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a macromolecule and using a scoring function to evaluate the energetic favorability of numerous possible binding poses. A low (more negative) docking score typically indicates a more stable protein-ligand complex and a higher predicted binding affinity. researchgate.net

For target identification, this compound can be virtually screened against a library of known protein structures implicated in various diseases. High-ranking hits suggest potential biological targets for the compound. For instance, given its structural motifs, it could be docked against targets like kinases, G-protein coupled receptors (GPCRs), or cholinesterases to explore its therapeutic potential. researchgate.netresearchgate.net Once a primary target is identified, docking can be used to predict the precise binding mode, revealing key interactions that can be further optimized.

| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -8.5 | Tyr21, Leu78, Val30 | Hydrophobic interactions with benzyl group, H-bond from amine |

| Acetylcholinesterase | -9.2 | Trp84, Phe330, Tyr334 | Pi-pi stacking with benzyl group, Cation-pi with protonated amine |

| GPCR B | -7.9 | Phe198, Trp254, Asp105 | Hydrophobic pocket for benzyl group, Salt bridge with amine |

| MDM2 | -8.1 | Leu54, Val93, His96 | van der Waals forces with pyrrolidine, Hydrophobic interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as molecular descriptors. mdpi.com A statistically significant QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. tandfonline.com

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. nih.govtandfonline.com For each compound in the series, a wide range of molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., dipole moment, partial charges) which describe the distribution of electrons.

Steric descriptors: (e.g., molecular volume, surface area) which define the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links a subset of these descriptors to the observed activity. tandfonline.comnih.gov The resulting model's predictive power is validated using internal and external sets of compounds. The insights from the model, such as the positive or negative impact of certain descriptors on activity, can guide the rational design of more potent analogues of this compound.

| Descriptor Class | Example Descriptors | Relevance to this compound Analogues |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Key for membrane permeability and hydrophobic interactions (e.g., of the benzyl group). |

| Steric | Molecular Weight, van der Waals Volume | Affects how the molecule fits into a binding pocket; important for substitutions on the rings. |

| Topological | Wiener Index, Kier Shape Indices | Describes molecular size, shape, and degree of branching. nih.gov |

| 3D-QSAR Fields | CoMFA (Steric/Electrostatic), CoMSIA (Hydrophobic, H-bond) | Provides a 3D map of favorable and unfavorable regions around the molecular alignment. tandfonline.com |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are dynamic and can adopt multiple conformations (spatial arrangements of atoms). Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying this flexibility. The five-membered pyrrolidine ring in this compound is non-planar and can adopt various puckered conformations, a phenomenon known as pseudorotation. nih.gov The specific conformation can significantly impact how the molecule binds to its target.

Conformational Analysis aims to identify the low-energy, and thus most populated, conformations of the molecule. This is crucial for selecting the correct conformer to use in docking simulations, as using a high-energy, irrelevant conformation can lead to inaccurate binding predictions.

Molecular Dynamics (MD) simulations provide a more detailed, time-dependent view of molecular motion. rsc.org An MD simulation calculates the forces between atoms and uses them to simulate their movements over time, generating a trajectory of the system's behavior. In the context of this compound, MD simulations are used to:

Assess the stability of the ligand-target complex predicted by docking. nih.govmdpi.com A stable complex will see the ligand remain in the binding pocket with minimal fluctuations over the course of the simulation (typically nanoseconds to microseconds).

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy of the complex, providing a more rigorous estimate of binding affinity than docking scores alone.

| Simulation Parameter | Description | Typical Value/Setting |

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | CHARMM36, AMBER, GROMOS |

| Solvent Model | Explicit water molecules to simulate an aqueous environment. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |

| Temperature & Pressure | Controlled to mimic physiological conditions (NPT ensemble). | 310 K, 1 bar |

| Key Outputs | RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA). | Analysis of trajectory files. |

Predictive ADME-Tox Modeling and Pharmacokinetic Considerations

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic profile, which is often summarized by ADME-Tox: Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov A significant portion of drug candidates fail in clinical trials due to poor ADME-Tox properties. elsevierpure.com In silico models that can predict these properties early in the discovery phase are therefore essential for de-risking projects. nih.gov

For this compound, various computational models can predict its ADME-Tox profile. Lipinski's "Rule of Five" provides a quick assessment of drug-likeness, focusing on properties that influence absorption and distribution. nih.govtandfonline.com More sophisticated models, often built using machine learning on large datasets of experimental results, can predict specific endpoints.

Key predicted properties for this compound would include:

Absorption: Prediction of oral bioavailability and cell permeability (e.g., Caco-2).

Distribution: Prediction of plasma protein binding and blood-brain barrier (BBB) penetration. The benzyl group increases lipophilicity, which may enhance BBB penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance mechanisms.

Toxicity: Prediction of potential liabilities such as hERG channel inhibition (cardiotoxicity) or mutagenicity.

| ADME-Tox Property | Predicted Value/Outcome (Illustrative) | Computational Method |

| Molecular Weight | 190.28 g/mol | Calculation |

| LogP (Lipophilicity) | 2.1 | QSAR models (e.g., XLogP3) |

| H-Bond Donors | 1 (from amine) | Rule-based calculation |

| H-Bond Acceptors | 2 (from nitrogens) | Rule-based calculation |

| Lipinski's Rule of Five | 0 violations | Rule-based check |

| Blood-Brain Barrier (BBB) Permeation | High probability | Machine Learning Models |

| hERG Inhibition | Low risk | QSAR/Classification models |

| Ames Mutagenicity | Non-mutagenic | Structure-alert based models |

Future Perspectives and Research Directions for 1 Benzyl 3 Methylpyrrolidin 3 Amine

Development of Next-Generation Analogues with Enhanced Biological Profiles

The pyrrolidine (B122466) scaffold is a cornerstone in drug discovery, offering a three-dimensional structure that allows for precise spatial orientation of substituents to interact with biological targets. nih.gov Future efforts will concentrate on the rational design of analogues of 1-benzyl-3-methylpyrrolidin-3-amine to improve their biological activity, selectivity, and pharmacokinetic properties.

Key strategies for developing next-generation analogues include:

Stereoselective Synthesis : The stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity. For instance, the orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or a selective degrader of a target protein, such as the estrogen receptor α (ERα). nih.gov Future research will leverage stereoselective synthetic methods to create enantiomerically pure analogues, allowing for a detailed investigation of structure-activity relationships (SAR).

Scaffold Modification : Introducing various functional groups at different positions of the pyrrolidine ring and the benzyl (B1604629) moiety can modulate the compound's properties. Modifications can enhance binding affinity to specific targets, improve metabolic stability, and increase bioavailability. For example, derivatives of the related compound 1-benzyl-3-(methylamino)pyrrolidine are being explored for their ability to cross the blood-brain barrier, making them attractive for central nervous system targets. chemimpex.com

Bioisosteric Replacement : Replacing certain functional groups with bioisosteres can lead to analogues with improved pharmacological profiles. This approach can enhance potency, reduce off-target effects, and improve drug-like properties.

| Analogue Type | Modification Strategy | Potential Therapeutic Target | Reference |

| Stereoisomers | Control of stereochemistry at C3 and other chiral centers | Enantioselective receptors (e.g., GPCRs, ion channels) | nih.gov |

| Substituted Benzyl Rings | Introduction of electron-donating or -withdrawing groups | Kinases, Proteases | mdpi.com |

| N-Substituted Pyrrolidines | Replacement of the benzyl group with other aryl or alkyl groups | Various enzyme systems | chemimpex.com |

| Fused Ring Systems | Creation of bicyclic structures (e.g., pyrrolizidines) | Acetylcholinesterase, CXCR4 receptors | nih.govrsc.org |

Advanced Preclinical Characterization and In Vivo Efficacy Validation

Once promising analogues have been synthesized, they must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This involves a multi-tiered approach to characterize their biological effects and establish a preliminary safety profile.

In Vitro Profiling : Initial characterization will involve a battery of in vitro assays to determine the mechanism of action, potency, and selectivity of the new compounds. This includes biochemical assays to study enzyme interactions and metabolic pathways, as well as cell-based assays using relevant human cancer cell lines or other disease models. chemimpex.comresearchgate.net For example, analogues can be tested for their ability to inhibit specific enzymes like VEGFR-2 or to induce apoptosis in cancer cells. mdpi.com

ADMET Studies : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-like qualities of a compound. In vitro models, such as Caco-2 permeability assays and liver microsome stability assays, will be used to predict the in vivo behavior of the analogues.

In Vivo Efficacy Models : The most promising candidates from in vitro studies will advance to in vivo testing in animal models of disease. These studies are essential to validate the therapeutic hypothesis and to determine the effective dose range. For instance, pyrrolidine derivatives have been evaluated in vivo for their anticonvulsant properties and cytotoxic activity against tumor xenografts. nih.govsci-hub.se

Applications in Drug Discovery and Development of Novel Therapeutics

The versatility of the this compound scaffold makes it a valuable starting point for the discovery of novel drugs across various therapeutic areas. chemimpex.com Its structural features are present in numerous biologically active compounds, highlighting its potential as a privileged scaffold in medicinal chemistry.

Potential therapeutic applications include:

Neurological Disorders : Pyrrolidine derivatives are actively being investigated for their effects on the central nervous system. chemimpex.com They serve as key intermediates in the synthesis of compounds targeting neurotransmitter systems, with potential applications in treating depression, anxiety, and other neurological conditions. chemimpex.com The ability of some analogues to cross the blood-brain barrier is a significant advantage for this therapeutic area. chemimpex.com

Oncology : The pyrrolidine ring is a common feature in many anticancer agents. nih.gov Analogues can be designed to target specific pathways involved in cancer progression, such as angiogenesis (e.g., by inhibiting VEGFR-2) or apoptosis. mdpi.com SAR studies have shown that specific substitutions on the pyrrolidine ring can lead to potent cytotoxic activity against various human tumor cell lines. sci-hub.se

Infectious Diseases : The pyrrolidine scaffold is also found in compounds with antibacterial and antifungal properties. tandfonline.com Future research could explore the development of novel anti-infective agents based on this structure.

Green Chemistry Approaches for Sustainable Synthesis

The increasing emphasis on environmental sustainability in the pharmaceutical industry necessitates the development of green and efficient synthetic methods. rsc.org Traditional multi-step syntheses of complex molecules like pyrrolidine derivatives often generate significant waste.

Modern, sustainable approaches to the synthesis of this compound and its analogues include:

Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the use of hazardous solvents, aligning with the principles of green chemistry. nih.govtandfonline.com

Ultrasound Irradiation : This technique offers another energy-efficient method for promoting chemical reactions, often leading to higher yields and shorter reaction times in a more environmentally friendly manner. tandfonline.com

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi or 1,3-dipolar cycloaddition reactions, allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgtandfonline.comresearchgate.net This approach improves atom economy and reduces waste compared to traditional linear syntheses. researchgate.net

Reusable Catalysts : The development of heterogeneous catalysts, such as functionalized magnetic nanoparticles, allows for easy separation and reuse of the catalyst, reducing waste and cost. rsc.org

| Green Synthesis Technique | Advantages | Application to Pyrrolidine Synthesis | Reference |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, reduced solvent use | Synthesis of pyrrolidine hybrids and fused ring systems | tandfonline.com |

| Ultrasound Irradiation | Simple, efficient, environmentally friendly | One-pot, three-component synthesis of carboxamide derivatives | tandfonline.com |

| Multicomponent Reactions | High atom and step economy, reduced waste, increased efficiency | 1,3-dipolar cycloaddition for spiro-pyrrolidine synthesis | rsc.orgtandfonline.com |

| Reusable Nanocatalysts | Easy recovery and reuse, high efficiency, diastereoselectivity | Stereoselective synthesis of spirocyclic pyrrolidines | rsc.org |

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the drug discovery process, the synthesis of this compound analogues can be integrated with high-throughput screening (HTS) and combinatorial chemistry techniques. nih.govdrugtargetreview.com This powerful combination allows for the rapid generation and evaluation of large libraries of compounds to identify promising new drug leads.

Combinatorial Chemistry : This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. nih.govijpsr.com Using the this compound scaffold as a core, diverse libraries of compounds can be created by varying the substituents at different positions. researchgate.net Techniques like split-pool synthesis on a solid support can be employed to generate "one-bead one-compound" libraries. nih.gov

High-Throughput Screening (HTS) : Once a combinatorial library is synthesized, HTS can be used to rapidly screen thousands to millions of compounds for their ability to modulate a specific biological target. drugtargetreview.com Advances in automation and miniaturization, using formats like 96-well or 384-well plates, make this process highly efficient. drugtargetreview.com The integration of mass spectrometry with HTS provides a label-free method for detecting compound-target interactions. embopress.org

This integrated approach significantly enhances the efficiency of hit identification and lead optimization in the drug discovery pipeline. ijpsr.com

Q & A

Q. What are the key synthetic routes for 1-benzyl-3-methylpyrrolidin-3-amine, and how can researchers optimize yields in multi-step reactions?

Methodological Answer: A validated synthesis involves sequential steps:

- N-Acylation : React 3-amino-4-methylpyridine with an acylating agent (e.g., acetyl chloride) to protect the amine group .

- Quaternization : Treat the intermediate with benzyl halide to introduce the benzyl moiety .

- Partial Reduction : Use sodium borohydride in methanol/water to reduce the pyridine ring to a piperidine intermediate .

- Reductive Amination : React the ketone intermediate with methylamine in the presence of titanium(IV) isopropoxide to form the target compound .

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

- Adjust stoichiometry of titanium(IV) isopropoxide (10–20 mol%) to enhance imine formation efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response : For accidental ingestion, rinse mouth with water and seek immediate medical attention .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives of this compound for biological activity studies?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Simulate transition states to identify rate-limiting steps in synthesis .

- Molecular Docking :

- Dock derivatives into target protein structures (e.g., GPCRs) using AutoDock Vina to prioritize compounds for synthesis .

- Machine Learning :

- Train models on existing SAR data to predict bioactivity and ADMET properties .

Q. What strategies are effective for resolving enantiomers of this compound, and how can chiral purity be validated?

Methodological Answer:

- Chiral Resolution :

- Validation Methods :

Q. How should researchers address contradictory data in reaction optimization studies (e.g., varying yields under similar conditions)?

Methodological Answer:

- Factorial Design of Experiments (DoE) :

- Troubleshooting :

Q. What mechanistic insights are critical for understanding the reductive amination step in synthesizing this compound?

Methodological Answer:

- Mechanistic Probes :

- Isotopic labeling (e.g., N-methylamine) to track nitrogen incorporation via MS .

- Monitor intermediates via in-situ IR spectroscopy to detect imine formation .

- Catalyst Role :

- Titanium(IV) isopropoxide facilitates imine formation by coordinating to the carbonyl oxygen, lowering the activation energy .

- Test alternative Lewis acids (e.g., ZnCl) to compare reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.